2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide
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Overview
Description
2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide is an organic compound with the molecular formula C12H13BrF3NO It is a brominated amide derivative, characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Mechanism of Action
Target of Action
“2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide” is a type of organofluorine compound, which are often used in medicinal chemistry due to their ability to form stable, strong bonds with carbon . The trifluoromethyl group in particular is a common feature in many pharmaceuticals and biologically active compounds .
Biochemical Pathways
Organofluorine compounds can participate in a variety of biochemical reactions, and the specific pathways affected would depend on the compound’s specific biological targets .
Pharmacokinetics
The presence of fluorine atoms in a compound can influence its pharmacokinetic properties, potentially enhancing its metabolic stability or altering its distribution within the body .
Result of Action
The effects would depend on the compound’s specific biological targets and the nature of its interaction with these targets .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other chemical species. The trifluoromethyl group is known for its high stability, which could potentially enhance the compound’s stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or other derivatives .
Scientific Research Applications
2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide: A closely related compound with similar structural features and reactivity.
3,5-Bis(trifluoromethyl)benzyl bromide: Another brominated compound with trifluoromethyl groups, used in different synthetic applications.
Uniqueness
2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of a bromine atom and a trifluoromethyl group attached to the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-bromo-N-[3-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-2-9(12)10(17)16-8-5-3-4-7(6-8)11(13,14)15/h3-6,9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPSPXXHPNTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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